molecular formula C7H6N2O B3278316 2-Amino-4-hydroxybenzonitrile CAS No. 67608-59-7

2-Amino-4-hydroxybenzonitrile

Cat. No. B3278316
CAS RN: 67608-59-7
M. Wt: 134.14 g/mol
InChI Key: AUTIKIFHJHJLED-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.135 . It is used for research and development purposes .

Scientific Research Applications

Herbicide Resistance in Plants

2-Amino-4-hydroxybenzonitrile, as a component of bromoxynil, has been utilized in genetic engineering to develop herbicide resistance. A study demonstrated that transgenic tobacco plants expressing a gene for nitrilase specific to bromoxynil, a derivative of 4-hydroxybenzonitrile, could resist high levels of bromoxynil. This approach offers a pathway for creating herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).

Protein Modification

Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, synthesized from 4-hydroxybenzonitrile, serves as a protein modification reagent. Its application to proteins like lactate dehydrogenase and alkaline phosphatase has been shown not to significantly alter their enzymatic activities, indicating its utility in biochemical studies (Müller & Pfleiderer, 1978).

Selective Serotonin Receptor Agonism

Research on 4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile, a derivative of 4-hydroxybenzonitrile, has found its application as a selective serotonin 2A receptor agonist. This compound has been widely used in both in vitro and in vivo studies for exploring serotonin 2A receptor signaling (Kristensen, Märcher-Rørsted, & Nykodemová, 2021; Märcher Rørsted, Jensen, & Kristensen, 2021).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, closely related to 2-amino-4-hydroxybenzonitrile, have been researched as corrosion inhibitors. These compounds demonstrate high efficiency in protecting materials like mild steel and aluminum in acidic and alkaline environments, highlighting their potential as eco-friendly corrosion inhibitors (Verma, Quraishi, & Singh, 2015; Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

Cancer Research

4-Hydroxybenzonitrile, a structurally related compound, has been explored in the synthesis of iron(II)-cyclopentadienyl compounds showing promising activity against colorectal and triple-negative breast cancer cells. These studies demonstrate the potential of such compounds in cancer therapeutics (Pilon et al., 2020).

Biomedical Research

Studies have utilized 2-aminobenzonitrile in the synthesis of biologically active compounds, such as a binuclear bridged Cr(III) complex. This complex has been investigated for antimicrobial activities and DNA-binding properties, indicating its significance in biomedical research (Govindharaju et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, 4-Aminobenzonitrile, indicates that it is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It also mentions specific target organ toxicity, with the respiratory system being a target organ .

properties

IUPAC Name

2-amino-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTIKIFHJHJLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxybenzonitrile

Synthesis routes and methods

Procedure details

4-Amino-5-cyano-2-hydroxybenzoic acid (2.1 g, 11.79 mmol) is added to a quinoline solution already heated to 160° C. (12 ml) and the reaction solution is stirred at 180° C. for a further hour. After cooling, it is diluted with about 50 ml of a 1N sodium hydroxide solution. The mixture is extracted with dichloromethane. Subsequently, the aqueous phase is adjusted to pH 6.5 with hydrochloric acid and extracted with ethyl acetate and methanol (as a solubilizer). The combined organic phases are dried over sodium sulphate. The desired product is obtained after concentrating the solvents in 76% yield (1.2 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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